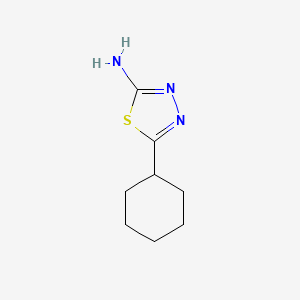

5-Cyclohexyl-1,3,4-thiadiazol-2-amine

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

5-cyclohexyl-1,3,4-thiadiazol-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13N3S/c9-8-11-10-7(12-8)6-4-2-1-3-5-6/h6H,1-5H2,(H2,9,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BLBDGPFJLDEFFL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)C2=NN=C(S2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13N3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70205409 | |

| Record name | 1,3,4-Thiadiazole, 2-amino-5-cyclohexyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70205409 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

183.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

56882-77-0 | |

| Record name | 5-Cyclohexyl-1,3,4-thiadiazol-2-amine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=56882-77-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,3,4-Thiadiazole, 2-amino-5-cyclohexyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056882770 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,3,4-Thiadiazole, 2-amino-5-cyclohexyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70205409 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-cyclohexyl-1,3,4-thiadiazol-2-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide on the Chemical Properties of 5-Cyclohexyl-1,3,4-thiadiazol-2-amine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known chemical properties of 5-Cyclohexyl-1,3,4-thiadiazol-2-amine. Due to the limited availability of specific experimental data for this compound, this guide also incorporates information extrapolated from closely related 2-amino-1,3,4-thiadiazole derivatives to offer a foundational understanding for research and development activities.

Core Chemical Properties

This compound is a heterocyclic compound featuring a central 1,3,4-thiadiazole ring substituted with a cyclohexyl group at the 5-position and an amine group at the 2-position. This structure imparts a combination of lipophilicity from the cyclohexyl moiety and potential for hydrogen bonding and nucleophilic reactions from the amino group, making it a molecule of interest in medicinal chemistry.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source/Comment |

| Molecular Formula | C₈H₁₃N₃S | [1] |

| Molecular Weight | 183.27 g/mol | [1] |

| CAS Number | 56882-77-0 | [1] |

| Appearance | Solid (form not specified) | |

| Melting Point | Data not available | |

| Boiling Point | Data not available | |

| pKa | Data not available | |

| Solubility | Data not available |

Spectroscopic and Analytical Data

Table 2: Anticipated Spectroscopic Features

| Technique | Expected Observations |

| ¹H NMR | Signals corresponding to the protons of the cyclohexyl ring, and a characteristic signal for the amino group protons (typically in the range of 8.26 to 11.32 ppm for similar compounds).[2] |

| ¹³C NMR | Resonances for the carbons of the cyclohexyl ring and two distinct signals for the carbons of the thiadiazole ring. |

| FT-IR | Characteristic stretching vibrations for N-H (amine), C-H (aliphatic), C=N, and C-S bonds.[3][4] |

| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight (183.27 m/z). Fragmentation patterns would likely involve the loss of the cyclohexyl group or the amino group.[2] |

Synthesis and Reactivity

While a specific, detailed experimental protocol for the synthesis of this compound is not published, a general and widely applicable synthetic route for 5-substituted-2-amino-1,3,4-thiadiazoles involves the cyclization of a thiosemicarbazide derivative.

General Experimental Protocol for Synthesis

A common method for the synthesis of 2-amino-5-substituted-1,3,4-thiadiazoles is the acid-catalyzed cyclization of acylthiosemicarbazides.[5][6]

Materials:

-

Cyclohexanecarbonyl chloride

-

Thiosemicarbazide

-

Concentrated Sulfuric Acid or Phosphoric Acid

-

Appropriate solvents (e.g., ethanol, dioxane)

Procedure:

-

Formation of Acylthiosemicarbazide: Cyclohexanecarbonyl chloride is reacted with thiosemicarbazide in a suitable solvent to form N-(cyclohexanecarbonyl)thiosemicarbazide.

-

Cyclization: The resulting acylthiosemicarbazide is then treated with a strong acid, such as concentrated sulfuric acid, and heated. The acid catalyzes the intramolecular cyclization and dehydration to yield this compound.

-

Purification: The crude product is typically purified by neutralization, followed by recrystallization from a suitable solvent or by column chromatography.

Chemical Reactivity

The reactivity of this compound is dictated by the functional groups present:

-

Amino Group: The primary amine at the C2 position is nucleophilic and can undergo various reactions such as acylation, alkylation, and formation of Schiff bases with aldehydes and ketones.[2]

-

Thiadiazole Ring: The heterocyclic ring is generally stable but can participate in certain electrophilic substitution reactions under specific conditions. The nitrogen atoms can also act as basic centers.

Potential Biological Activity and Signaling Pathways

Specific biological studies on this compound are not extensively reported. However, the 2-amino-1,3,4-thiadiazole scaffold is a well-established pharmacophore with a broad range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[2][7][8][9][10] The biological effects of these derivatives are often attributed to the =N-C-S- moiety.

Postulated Mechanisms of Action Based on Analogs

Based on studies of structurally related compounds, potential mechanisms of action for this compound could involve:

-

Anticancer Activity:

-

Kinase Inhibition: Many 1,3,4-thiadiazole derivatives are known to inhibit various protein kinases that are crucial for cancer cell signaling and proliferation.[11]

-

Tubulin Polymerization Inhibition: Some derivatives interfere with microtubule dynamics, leading to cell cycle arrest and apoptosis.[8]

-

Topoisomerase Inhibition: Inhibition of topoisomerase enzymes, which are vital for DNA replication and repair, is another reported mechanism for this class of compounds.

-

-

Antimicrobial Activity: The thiadiazole ring is a common feature in many antimicrobial agents. The mechanism is often proposed to involve the disruption of essential enzymatic processes or cell wall synthesis in bacteria and fungi.[12]

Safety and Handling

Table 3: Safety Information

| Hazard Statement | GHS Pictogram | Precautionary Statement |

| H301: Toxic if swallowed | GHS06 (Skull and Crossbones) | P301 + P310: IF SWALLOWED: Immediately call a POISON CENTER/doctor. |

This safety information is based on available supplier data and may not be exhaustive.[1] A full Safety Data Sheet (SDS) should be consulted before handling this compound.

Conclusion

This compound is a compound with potential for further investigation in drug discovery, particularly in the areas of oncology and infectious diseases, based on the well-documented activities of the 2-amino-1,3,4-thiadiazole scaffold. However, there is a clear need for further experimental studies to fully characterize its physicochemical properties, develop specific and efficient synthetic protocols, and elucidate its precise biological activities and mechanisms of action. This guide serves as a foundational resource to stimulate and inform future research endeavors on this promising molecule.

References

- 1. This compound 56882-77-0 [sigmaaldrich.com]

- 2. Buy 5-(Cyclohexylmethyl)-1,3,4-thiadiazol-2-amine | 118314-08-2 [smolecule.com]

- 3. The Importance of Heterocyclic Compounds in the Production of Medicinal Compounds: Synthesis AND Characterization of New Derivatives 5-Amino-1,3,4-thiadiazole-2-thiol [jmchemsci.com]

- 4. jocpr.com [jocpr.com]

- 5. A Novel Approach to the Synthesis of 1,3,4-Thiadiazole-2-amine Derivatives | MDPI [mdpi.com]

- 6. Bot Verification [rasayanjournal.co.in]

- 7. mdpi.com [mdpi.com]

- 8. bepls.com [bepls.com]

- 9. Synthesis, antimicrobial and anti-inflammatory activities of novel 5-(1-adamantyl)-1,3,4-thiadiazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Synthesis and Evaluation of Antimicrobial Activity of 1, 3, 4-Thiadiazole Analogues for Potential Scaffold - PMC [pmc.ncbi.nlm.nih.gov]

- 11. benchchem.com [benchchem.com]

- 12. 2-Amino-1,3,4-thiadiazole as a potential scaffold for promising antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Synthesis of 5-Cyclohexyl-1,3,4-thiadiazol-2-amine Derivatives

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis of 5-cyclohexyl-1,3,4-thiadiazol-2-amine and its derivatives. The 1,3,4-thiadiazole scaffold is a prominent pharmacophore in medicinal chemistry, exhibiting a wide array of biological activities. This document outlines the primary synthetic pathways, focusing on the prevalent and efficient cyclization of acylthiosemicarbazide precursors. Detailed experimental protocols, based on established methodologies for analogous compounds, are provided, alongside a summary of expected characterization data. Furthermore, this guide includes visualizations of the synthetic workflow and the mechanistic pathway of the key cyclization step to facilitate a deeper understanding for researchers in drug discovery and development.

Introduction

The 1,3,4-thiadiazole ring system is a five-membered heterocycle that has garnered significant attention in the field of medicinal chemistry. Derivatives of 1,3,4-thiadiazole are known to possess a broad spectrum of pharmacological properties, including antimicrobial, anti-inflammatory, anticonvulsant, and anticancer activities. The versatile biological activity of these compounds is often attributed to the =N-C-S moiety within the heterocyclic ring.

The 2-amino-5-substituted-1,3,4-thiadiazole core is a particularly important structural motif. The substituent at the 5-position plays a crucial role in modulating the compound's physicochemical properties and its interaction with biological targets. The incorporation of a cyclohexyl group at this position can enhance lipophilicity, which may improve pharmacokinetic properties such as membrane permeability and metabolic stability. This guide focuses on the synthesis of this compound, a representative member of this class of compounds.

General Synthetic Pathway

The most common and efficient route for the synthesis of 2-amino-5-substituted-1,3,4-thiadiazoles involves a two-step process:

-

Formation of an Acylthiosemicarbazide Intermediate: This step involves the reaction of a carboxylic acid derivative (such as an acid chloride, ester, or the carboxylic acid itself) with thiosemicarbazide.

-

Cyclization of the Acylthiosemicarbazide: The intermediate is then cyclized, typically under acidic conditions with a dehydrating agent, to form the 1,3,4-thiadiazole ring.

The overall synthetic scheme is depicted below:

Experimental Protocols

The following protocols are based on established methods for the synthesis of analogous 2-amino-5-substituted-1,3,4-thiadiazoles and may require optimization for the specific target compound.

Synthesis of 1-(Cyclohexanecarbonyl)thiosemicarbazide (Intermediate)

This intermediate can be prepared by reacting a cyclohexanecarboxylic acid derivative with thiosemicarbazide.

Method A: From Cyclohexanecarbonyl Chloride

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve thiosemicarbazide (1.0 eq.) in a suitable solvent such as dry pyridine or a mixture of dichloromethane and triethylamine at 0 °C.

-

Addition of Acid Chloride: Slowly add a solution of cyclohexanecarbonyl chloride (1.0 eq.) in the same solvent to the stirred solution of thiosemicarbazide.

-

Reaction: Allow the reaction mixture to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, pour the reaction mixture into ice-cold water.

-

Isolation and Purification: Collect the resulting precipitate by filtration, wash with cold water, and dry. Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to afford pure 1-(cyclohexanecarbonyl)thiosemicarbazide.

Method B: From Cyclohexanecarboxylic Acid

-

Reaction Setup: In a round-bottom flask, combine cyclohexanecarboxylic acid (1.0 eq.), thiosemicarbazide (1.0 eq.), and a coupling agent such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq.) and 1-hydroxybenzotriazole (HOBt) (1.2 eq.) in a suitable solvent like N,N-dimethylformamide (DMF).

-

Reaction: Stir the mixture at room temperature for 12-24 hours. Monitor the reaction progress by TLC.

-

Work-up: Pour the reaction mixture into cold water to precipitate the product.

-

Isolation and Purification: Filter the solid, wash with water, and dry. Recrystallize from an appropriate solvent to obtain the pure intermediate.

Synthesis of this compound (Target Molecule)

The cyclization of the acylthiosemicarbazide intermediate is typically achieved using a strong dehydrating agent.

Method A: Cyclization using Concentrated Sulfuric Acid

-

Reaction Setup: In a flask, carefully add 1-(cyclohexanecarbonyl)thiosemicarbazide (1.0 eq.) portion-wise to an excess of cold (0 °C) concentrated sulfuric acid with stirring.

-

Reaction: Allow the mixture to stir at room temperature for 2-4 hours, or gently heat to 50-60 °C for a shorter duration, monitoring the reaction by TLC.

-

Work-up: Carefully pour the reaction mixture onto crushed ice.

-

Neutralization: Neutralize the acidic solution with a base (e.g., concentrated ammonium hydroxide or sodium hydroxide solution) until a precipitate forms.

-

Isolation and Purification: Collect the precipitate by filtration, wash thoroughly with water, and dry. Recrystallize the crude product from a suitable solvent (e.g., ethanol) to yield pure this compound.

Method B: Cyclization using Phosphorus Oxychloride

-

Reaction Setup: In a round-bottom flask, suspend 1-(cyclohexanecarbonyl)thiosemicarbazide (1.0 eq.) in an excess of phosphorus oxychloride.

-

Reaction: Reflux the mixture for 2-3 hours. Monitor the reaction by TLC.

-

Work-up: Cool the reaction mixture to room temperature and carefully pour it onto crushed ice.

-

Neutralization and Isolation: Neutralize with a suitable base and collect the resulting solid by filtration. Wash with water and dry.

-

Purification: Recrystallize the crude product from an appropriate solvent.

Mechanistic Insight: Acid-Catalyzed Cyclization

The acid-catalyzed cyclization of the acylthiosemicarbazide intermediate is a key step in the formation of the 1,3,4-thiadiazole ring. The proposed mechanism is illustrated below.

Data Presentation

| Compound | Substituent (R) | Yield (%) | Melting Point (°C) | Spectroscopic Data Highlights |

| Analog 1 | Phenyl | 64-85 | 208-210 | ¹H NMR (DMSO-d₆): δ 7.37-7.51 (m, 5H, Ar-H, NH₂), 7.77 (d, 2H, Ar-H) |

| Analog 2 | 4-Chlorophenyl | 70-90 | 225-227 | IR (KBr, cm⁻¹): 3250-3100 (NH₂), 1610 (C=N), 830 (C-Cl) |

| Analog 3 | 4-Methoxyphenyl | 75-88 | 215-217 | ¹³C NMR (DMSO-d₆): δ 55.5 (OCH₃), 114.5, 125.0, 128.0, 159.0, 168.0 |

| Analog 4 | 2-Phenylethyl | 40-60 | 188-190 | MS (m/z): [M]⁺ corresponding to the molecular formula |

| Target | Cyclohexyl | N/A | N/A | Expected: ¹H NMR signals for cyclohexyl protons and amine protons. ¹³C NMR signals for cyclohexyl and thiadiazole carbons. |

Conclusion

This technical guide provides a detailed framework for the synthesis of this compound derivatives. The outlined two-step synthetic approach, involving the formation and subsequent cyclization of an acylthiosemicarbazide intermediate, is a robust and versatile method for accessing this important class of heterocyclic compounds. The provided experimental protocols, though based on analogous syntheses, offer a solid starting point for laboratory preparation. Researchers are encouraged to optimize the reaction conditions to achieve the best possible yields and purity for the target molecule. The information presented herein is intended to support the efforts of scientists and professionals in the field of drug discovery and development in exploring the therapeutic potential of novel 1,3,4-thiadiazole derivatives.

Spectroscopic Profile of 5-Cyclohexyl-1,3,4-thiadiazol-2-amine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic characterization of 5-Cyclohexyl-1,3,4-thiadiazol-2-amine, a heterocyclic compound with potential applications in medicinal chemistry and drug development. Due to the limited availability of direct experimental data in published literature, this guide presents a predicted spectroscopic profile based on the analysis of structurally similar compounds. The methodologies described herein are adapted from established protocols for the characterization of 1,3,4-thiadiazole derivatives.

Molecular Structure and Properties

This compound possesses a core 1,3,4-thiadiazole ring, which is a five-membered aromatic ring containing two nitrogen atoms and one sulfur atom. This core is substituted with a cyclohexyl group at position 5 and an amine group at position 2.

| Property | Value | Reference |

| Molecular Formula | C₈H₁₃N₃S | [1] |

| Molecular Weight | 183.27 g/mol | [1] |

| CAS Number | 56882-77-0 | [1] |

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These predictions are derived from the known spectral characteristics of 1,3,4-thiadiazole derivatives and compounds containing cyclohexyl and amine functional groups.

Table 1: Predicted ¹H NMR Spectral Data

| Chemical Shift (δ, ppm) | Multiplicity | Number of Protons | Assignment |

| ~7.20 | Singlet | 2H | -NH₂ |

| ~3.00 - 3.10 | Multiplet | 1H | -CH- (cyclohexyl, attached to thiadiazole) |

| ~1.20 - 2.00 | Multiplet | 10H | -CH₂- (cyclohexyl) |

Note: The chemical shift of the amine protons (-NH₂) can be variable and may broaden or exchange with D₂O.

Table 2: Predicted ¹³C NMR Spectral Data

| Chemical Shift (δ, ppm) | Assignment |

| ~168 | C=N (Thiadiazole ring, C2) |

| ~165 | C-S (Thiadiazole ring, C5) |

| ~40 | -CH- (cyclohexyl, attached to thiadiazole) |

| ~32 | -CH₂- (cyclohexyl, C2 & C6) |

| ~26 | -CH₂- (cyclohexyl, C3 & C5) |

| ~25 | -CH₂- (cyclohexyl, C4) |

Table 3: Predicted FT-IR Spectral Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3300 - 3100 | Strong, Broad | N-H stretching (amine) |

| ~2930, ~2850 | Strong | C-H stretching (cyclohexyl) |

| ~1620 | Medium | C=N stretching (thiadiazole ring) |

| ~1550 | Medium | N-H bending (amine) |

| ~1450 | Medium | C-H bending (cyclohexyl) |

| ~670 | Medium | C-S stretching |

Table 4: Predicted Mass Spectrometry Data

| m/z | Interpretation |

| 183 | [M]⁺ (Molecular ion) |

| 100 | [M - C₆H₁₁]⁺ (Loss of cyclohexyl radical) |

Experimental Protocols

The following are detailed experimental methodologies for the spectroscopic characterization of this compound, based on standard laboratory practices for similar compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Instrumentation: A Bruker DRX-500 spectrometer (or equivalent) is used.

-

Sample Preparation: Approximately 10-20 mg of the compound is dissolved in 0.5-0.7 mL of a suitable deuterated solvent, such as DMSO-d₆ or CDCl₃.

-

¹H NMR: Spectra are recorded at a frequency of 500 MHz. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

-

¹³C NMR: Spectra are recorded at a frequency of 125 MHz.

Fourier-Transform Infrared (FT-IR) Spectroscopy

-

Instrumentation: A Shimadzu FTIR spectrophotometer (or equivalent) is utilized.

-

Sample Preparation: The spectrum is recorded using the KBr disc method. A small amount of the solid sample is mixed with dry potassium bromide (KBr) and pressed into a thin, transparent pellet.

-

Data Acquisition: The spectrum is recorded in the range of 4000-400 cm⁻¹.

Mass Spectrometry (MS)

-

Instrumentation: A Finnigan MAT INCOS 50 mass spectrometer (or equivalent) with direct sample injection is used.

-

Ionization Method: Electron Ionization (EI) at 70 eV is employed.

-

Data Analysis: The mass-to-charge ratio (m/z) of the molecular ion and major fragment ions are determined.

Workflow for Spectroscopic Characterization

The following diagram illustrates the general workflow for the synthesis and spectroscopic characterization of this compound.

Caption: Workflow for Synthesis and Spectroscopic Analysis.

References

Biological Activity Screening of 5-Cyclohexyl-1,3,4-thiadiazol-2-amine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies and data interpretation for the biological activity screening of 5-Cyclohexyl-1,3,4-thiadiazol-2-amine and its analogs. The 1,3,4-thiadiazole scaffold is a prominent heterocyclic motif in medicinal chemistry, with derivatives exhibiting a wide array of pharmacological properties, including antimicrobial, anticancer, and enzyme inhibitory activities. This document outlines detailed experimental protocols for key assays, presents data in a structured format for comparative analysis, and utilizes visualizations to clarify complex workflows and relationships.

Introduction

This compound is a derivative of the 1,3,4-thiadiazole core, characterized by the presence of a cyclohexyl group. This structural feature can influence the compound's lipophilicity and steric interactions with biological targets, potentially modulating its activity and selectivity. Preliminary research on related 1,3,4-thiadiazole derivatives suggests that this class of compounds holds promise for the development of novel therapeutic agents. This guide serves as a foundational resource for researchers initiating the biological evaluation of this specific compound and its analogs.

Anticancer Activity Screening

The evaluation of the anticancer potential of this compound is a critical step in its biological profiling. In vitro cytotoxicity assays against a panel of human cancer cell lines are fundamental to determining its antiproliferative effects.

Experimental Protocol: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability. The protocol is as follows:

Materials:

-

This compound

-

Human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, HepG2 for liver cancer)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

MTT solution (5 mg/mL in sterile PBS)

-

Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

-

96-well sterile microplates

-

Microplate reader

Procedure:

-

Cell Seeding: Cells are seeded into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubated for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.

-

Compound Treatment: Prepare serial dilutions of this compound in complete medium. The existing medium is removed from the wells and replaced with 100 µL of the various concentrations of the test compound. A vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin) are included.

-

Incubation: The plate is incubated for 48-72 hours.

-

MTT Addition: 10 µL of MTT solution is added to each well, and the plate is incubated for an additional 4 hours.

-

Formazan Solubilization: The medium is removed, and 100 µL of the solubilization solution is added to each well to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated relative to the vehicle control. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined from the dose-response curve.

Data Presentation: In Vitro Anticancer Activity

The following table summarizes hypothetical IC50 values for this compound against various cancer cell lines.

| Compound | Cancer Cell Line | IC50 (µM) |

| This compound | MCF-7 (Breast) | Data not available |

| This compound | A549 (Lung) | Data not available |

| This compound | HepG2 (Liver) | Data not available |

| Doxorubicin (Positive Control) | MCF-7 (Breast) | Reference Value |

| Doxorubicin (Positive Control) | A549 (Lung) | Reference Value |

| Doxorubicin (Positive Control) | HepG2 (Liver) | Reference Value |

Note: The IC50 values are to be determined experimentally.

Experimental Workflow: Anticancer Screening

Antimicrobial Activity Screening

The antimicrobial potential of this compound can be assessed against a panel of pathogenic bacteria and fungi. The determination of the Minimum Inhibitory Concentration (MIC) is a key quantitative measure of its efficacy.

Experimental Protocol: Broth Microdilution Method for MIC Determination

Materials:

-

This compound

-

Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

-

Fungal strains (e.g., Candida albicans, Aspergillus niger)

-

Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

-

Sterile 96-well microplates

-

Standard antimicrobial agents (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi)

-

Spectrophotometer or microplate reader

Procedure:

-

Compound Preparation: A stock solution of this compound is prepared in a suitable solvent (e.g., DMSO).

-

Serial Dilution: Serial two-fold dilutions of the compound are prepared in the broth medium in the wells of a 96-well plate.

-

Inoculum Preparation: A standardized inoculum of the microbial strain (adjusted to a 0.5 McFarland standard) is prepared.

-

Inoculation: Each well is inoculated with the microbial suspension.

-

Controls: A positive control (broth with inoculum, no compound) and a negative control (broth only) are included.

-

Incubation: The plates are incubated at 37°C for 18-24 hours for bacteria and at 35°C for 24-48 hours for fungi.

-

MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth (turbidity) of the microorganism.

Data Presentation: Antimicrobial Activity

The following table provides a template for summarizing the MIC values for this compound.

| Compound | Microorganism | MIC (µg/mL) |

| This compound | Staphylococcus aureus | Data not available |

| This compound | Escherichia coli | Data not available |

| This compound | Candida albicans | Data not available |

| This compound | Aspergillus niger | Data not available |

| Ciprofloxacin (Standard) | Staphylococcus aureus | Reference Value |

| Ciprofloxacin (Standard) | Escherichia coli | Reference Value |

| Fluconazole (Standard) | Candida albicans | Reference Value |

| Fluconazole (Standard) | Aspergillus niger | Reference Value |

Note: The MIC values are to be determined experimentally.

Experimental Workflow: Antimicrobial Screening

5-Cyclohexyl-1,3,4-thiadiazol-2-amine: A-Speculative-In-depth-Technical-Guide-on-the-Core-Mechanism-of-Action

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The following document outlines speculated mechanisms of action for 5-cyclohexyl-1,3,4-thiadiazol-2-amine based on the known biological activities of structurally related 1,3,4-thiadiazole derivatives. As of the writing of this guide, specific experimental data on the mechanism of action of this particular compound is limited in publicly available scientific literature. This guide is intended to provide a foundational framework for future research and drug development efforts.

Introduction

The 1,3,4-thiadiazole scaffold is a prominent heterocyclic motif in medicinal chemistry, recognized for its broad spectrum of pharmacological activities.[1][2][3] Derivatives incorporating this core structure have demonstrated potential as anticancer, antimicrobial, anti-inflammatory, and enzyme inhibitory agents.[4][5][6][7][8] The subject of this guide, this compound, features a 2-amino-1,3,4-thiadiazole core substituted with a cyclohexyl group at the 5-position. The presence of the amino group provides a key site for hydrogen bonding interactions, while the bulky and lipophilic cyclohexyl moiety likely plays a significant role in target recognition and binding affinity.[9] This document will explore potential mechanisms of action for this compound, drawing parallels from established findings on related molecules.

Speculated Mechanisms of Action

Based on the extensive literature on 1,3,4-thiadiazole derivatives, the mechanism of action for this compound is likely to fall into one or more of the following categories:

Anticancer Activity

The 1,3,4-thiadiazole nucleus is a bioisostere of pyrimidine, a fundamental component of nucleobases, suggesting a potential to interfere with DNA-related processes.[10][11]

-

Enzyme Inhibition: A primary speculated mechanism is the inhibition of enzymes crucial for cancer cell proliferation and survival.

-

Kinase Inhibition: Many 1,3,4-thiadiazole derivatives have been reported to inhibit various protein kinases, such as Abl kinase and epidermal growth factor receptor (EGFR), by competing for the ATP-binding site.[6][10][12] The cyclohexyl group could potentially occupy a hydrophobic pocket within the kinase domain, enhancing binding affinity.

-

Carbonic Anhydrase (CA) Inhibition: The 2-amino-1,3,4-thiadiazole scaffold is a known zinc-binding motif, and many derivatives are potent inhibitors of carbonic anhydrases, particularly isoforms IX and XII, which are overexpressed in various tumors and contribute to the acidic tumor microenvironment.[4][5]

-

Topoisomerase II Inhibition: Some 1,3,4-thiadiazole compounds have been shown to inhibit topoisomerase II, an enzyme essential for DNA replication and chromosome segregation, leading to cell cycle arrest and apoptosis.[10]

-

-

Induction of Apoptosis: The compound may trigger programmed cell death through various signaling pathways. This could involve the modulation of pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins, leading to the activation of caspases.[10][13]

-

Cell Cycle Arrest: By interfering with key cell cycle regulators, the compound could induce arrest at different phases of the cell cycle, preventing cancer cell division.[10][13]

Caption: Speculated anticancer signaling pathways.

Antimicrobial Activity

The 1,3,4-thiadiazole ring is present in several antimicrobial agents.[3][7] The mechanism of action against microbial pathogens could involve:

-

Enzyme Inhibition:

-

α-Glucosidase Inhibition: Certain 1,3,4-thiadiazole derivatives have shown potent inhibitory activity against α-glucosidase, an enzyme crucial for carbohydrate metabolism in some microbes.[8][14]

-

Other Essential Enzymes: The compound could inhibit other vital microbial enzymes involved in processes like cell wall synthesis, DNA replication, or protein synthesis.

-

-

Disruption of Cell Membrane Integrity: The lipophilic cyclohexyl group might facilitate the insertion of the molecule into the microbial cell membrane, disrupting its structure and function.

-

Inhibition of Biofilm Formation: The compound could interfere with the signaling pathways involved in bacterial biofilm formation, a key virulence factor.

Caption: Experimental workflow for antimicrobial evaluation.

Quantitative Data Summary

While specific quantitative data for this compound is not available, the following table presents hypothetical IC₅₀ values based on activities reported for structurally similar 1,3,4-thiadiazole derivatives to illustrate potential potency.

| Biological Activity | Target/Cell Line | Hypothetical IC₅₀ (µM) | Reference Compound Class |

| Anticancer | MCF-7 (Breast Cancer) | 5 - 20 | 2,5-disubstituted 1,3,4-thiadiazoles |

| HCT-116 (Colon Cancer) | 10 - 50 | 2,5-disubstituted 1,3,4-thiadiazoles | |

| A549 (Lung Cancer) | 15 - 60 | 2,5-disubstituted 1,3,4-thiadiazoles | |

| Enzyme Inhibition | Carbonic Anhydrase IX | 0.1 - 1 | 1,3,4-thiadiazole-2-sulfonamides |

| Abl Kinase | 1 - 10 | N-phenyl-1,3,4-thiadiazol-2-amines | |

| α-Glucosidase | 5 - 25 | 1,3,4-thiadiazole Schiff bases | |

| Antimicrobial (MIC) | Staphylococcus aureus | 8 - 32 µg/mL | 5-aryl-1,3,4-thiadiazol-2-amines |

| Escherichia coli | 16 - 64 µg/mL | 5-aryl-1,3,4-thiadiazol-2-amines | |

| Candida albicans | 4 - 16 µg/mL | 5-aryl-1,3,4-thiadiazol-2-amines |

Detailed Experimental Protocols

To investigate the speculated mechanisms of action, the following experimental protocols are proposed.

In Vitro Anticancer Activity Assays

This assay determines the cytotoxic effect of the compound on cancer cell lines.[15][16]

-

Materials:

-

Human cancer cell lines (e.g., MCF-7, HCT-116, A549)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

This compound (dissolved in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

DMSO

-

96-well plates

-

Microplate reader

-

-

Protocol:

-

Seed cancer cells in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours.

-

Treat the cells with serial dilutions of the test compound (e.g., 0.1 to 100 µM) and a vehicle control (DMSO) for 48-72 hours.

-

Add MTT solution to each well and incubate for 4 hours.

-

Remove the medium and dissolve the formazan crystals in DMSO.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability and determine the IC₅₀ value.

-

This method is used to determine if the compound induces cell cycle arrest.[13][15]

-

Materials:

-

Cancer cells

-

Test compound

-

Phosphate-buffered saline (PBS)

-

70% ethanol (ice-cold)

-

RNase A

-

Propidium iodide (PI) staining solution

-

Flow cytometer

-

-

Protocol:

-

Treat cells with the test compound at its IC₅₀ concentration for 24 hours.

-

Harvest the cells, wash with PBS, and fix in ice-cold 70% ethanol overnight.

-

Wash the cells with PBS and resuspend in PI staining solution containing RNase A.

-

Incubate in the dark for 30 minutes.

-

Analyze the cell cycle distribution using a flow cytometer.

-

This assay differentiates between viable, apoptotic, and necrotic cells.[13][15]

-

Materials:

-

Cancer cells

-

Test compound

-

Annexin V-FITC Apoptosis Detection Kit

-

Flow cytometer

-

-

Protocol:

-

Treat cells with the test compound at its IC₅₀ concentration for 24-48 hours.

-

Harvest the cells and wash with cold PBS.

-

Resuspend the cells in 1X binding buffer.

-

Add Annexin V-FITC and propidium iodide to the cells and incubate in the dark for 15 minutes.

-

Analyze the cells by flow cytometry within 1 hour.

-

Enzyme Inhibition Assays

This protocol can be adapted for various enzymes where the reaction produces a change in absorbance.[17][18][19]

-

Materials:

-

Purified target enzyme (e.g., Carbonic Anhydrase, a specific Kinase)

-

Substrate for the enzyme

-

Assay buffer

-

Test compound

-

96-well plates

-

Spectrophotometer or microplate reader

-

-

Protocol:

-

Prepare serial dilutions of the test compound.

-

In a 96-well plate, add the assay buffer, enzyme, and the test compound (or vehicle control).

-

Pre-incubate the mixture for a defined period.

-

Initiate the reaction by adding the substrate.

-

Monitor the change in absorbance over time at the appropriate wavelength.

-

Calculate the initial reaction rates and determine the percentage of inhibition and IC₅₀ value.

-

Antimicrobial Activity Assays

This is a standard method to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.[20][21]

-

Materials:

-

Bacterial or fungal strains (e.g., S. aureus, E. coli, C. albicans)

-

Mueller-Hinton Broth (for bacteria) or RPMI-1640 (for fungi)

-

Test compound

-

96-well microtiter plates

-

Bacterial/fungal inoculum standardized to 0.5 McFarland

-

-

Protocol:

-

Prepare two-fold serial dilutions of the test compound in the appropriate broth in a 96-well plate.

-

Add the standardized microbial inoculum to each well.

-

Include a positive control (microbes, no compound) and a negative control (broth only).

-

Incubate the plates at 37°C for 18-24 hours (for bacteria) or 24-48 hours (for fungi).

-

The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

-

Conclusion

This compound is a compound of interest with a high potential for diverse biological activities, primarily in the realms of anticancer and antimicrobial therapeutics. The speculative mechanisms of action presented in this guide, centered around enzyme inhibition and the disruption of fundamental cellular processes, are based on the well-established pharmacology of the 1,3,4-thiadiazole scaffold. The bulky cyclohexyl group is anticipated to play a crucial role in modulating the potency and selectivity of the compound through hydrophobic interactions within the target's binding site. The provided experimental protocols offer a comprehensive roadmap for elucidating the precise molecular mechanisms and quantifying the biological efficacy of this promising molecule. Further empirical investigation is warranted to validate these hypotheses and to fully characterize the therapeutic potential of this compound.

References

- 1. bepls.com [bepls.com]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. Biological and Pharmacological Activities of 1,3,4-Thiadiazole Ba...: Ingenta Connect [ingentaconnect.com]

- 5. Biological and pharmacological activities of 1,3,4-thiadiazole based compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Design, Synthesis, and Biological Evaluation of Novel 1,3,4-Thiadiazole Derivatives as Potential Antitumor Agents against Chronic Myelogenous Leukemia: Striking Effect of Nitrothiazole Moiety - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Antimicrobial Activity of 1,3,4-Thiadiazole Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. New 1,3,4-Thiadiazole Derivatives as α-Glucosidase Inhibitors: Design, Synthesis, DFT, ADME, and In Vitro Enzymatic Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 9. img01.pharmablock.com [img01.pharmablock.com]

- 10. mdpi.com [mdpi.com]

- 11. Synthesis and Anticancer Activity of 1,3,4-Thiadiazoles with 3-Methoxyphenyl Substituent - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Recent Developments of 1,3,4-Thiadiazole Compounds as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 13. New 1,3,4-thiadiazoles as potential anticancer agents: pro-apoptotic, cell cycle arrest, molecular modelling, and ADMET profile - RSC Advances (RSC Publishing) DOI:10.1039/D3RA02716C [pubs.rsc.org]

- 14. pubs.acs.org [pubs.acs.org]

- 15. benchchem.com [benchchem.com]

- 16. In Vitro Assays to Study The Hallmarks of Cancer - QIMA Life Sciences [qima-lifesciences.com]

- 17. benchchem.com [benchchem.com]

- 18. superchemistryclasses.com [superchemistryclasses.com]

- 19. A standard operating procedure for an enzymatic activity inhibition assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]

- 21. crimsonpublishers.com [crimsonpublishers.com]

The Emergence of 5-Cyclohexyl-1,3,4-thiadiazol-2-amine Analogs: A Technical Guide to Synthesis and Discovery

For Immediate Release

This technical guide serves as an in-depth resource for researchers, medicinal chemists, and drug development professionals on the discovery and synthesis of a promising class of compounds: 5-cyclohexyl-1,3,4-thiadiazol-2-amine and its analogs. The 1,3,4-thiadiazole scaffold is a well-established pharmacophore, and the incorporation of a cyclohexyl moiety at the 5-position presents a compelling avenue for the development of novel therapeutics with a range of potential biological activities.

The 2-amino-1,3,4-thiadiazole core is a versatile heterocyclic structure known to exhibit a wide spectrum of pharmacological effects, including antimicrobial, anticancer, and anti-inflammatory properties.[1][2][3] The substituent at the 5-position plays a critical role in modulating the biological profile of these molecules. The introduction of a bulky, lipophilic cyclohexyl group is a strategic design element aimed at enhancing interactions with biological targets and improving pharmacokinetic properties. Preliminary research suggests that analogs bearing a cyclohexyl or cyclohexylmethyl group may possess antimicrobial, anticancer, and anti-inflammatory activities.[4]

This whitepaper provides a comprehensive overview of the synthetic methodologies for these analogs, detailed experimental protocols, a summary of their biological evaluation, and a look into their potential mechanisms of action.

General Synthetic Pathway

The most common and direct route to 5-substituted-2-amino-1,3,4-thiadiazoles involves the acid-catalyzed cyclization of a thiosemicarbazide with a corresponding carboxylic acid.[5][6] In the case of this compound, the key starting materials are cyclohexanecarboxylic acid and thiosemicarbazide. The reaction typically proceeds by heating the reactants in the presence of a strong acid, such as concentrated sulfuric acid or phosphoric acid, which acts as both a catalyst and a dehydrating agent.

An alternative approach involves the initial formation of an acylthiosemicarbazide intermediate by reacting an acid chloride (e.g., cyclohexanecarbonyl chloride) with thiosemicarbazide, followed by cyclization.[6]

Experimental Protocols

Synthesis of this compound

This protocol is adapted from general procedures for the synthesis of 5-substituted-2-amino-1,3,4-thiadiazoles.[5][6]

Materials:

-

Cyclohexanecarboxylic acid

-

Thiosemicarbazide

-

Concentrated Sulfuric Acid

-

Ethanol

-

Aqueous solution of ammonia

-

Ice

Procedure:

-

A mixture of cyclohexanecarboxylic acid (10 mmol) and thiosemicarbazide (10 mmol) is prepared.

-

The mixture is cooled in an ice bath, and concentrated sulfuric acid (5 mL) is added slowly with constant stirring.

-

After the addition is complete, the reaction mixture is stirred at room temperature for 2 hours and then heated at 80°C for 3 hours.

-

The reaction mixture is then cooled to room temperature and poured onto crushed ice.

-

The resulting precipitate is neutralized with a dilute aqueous ammonia solution.

-

The solid product is filtered, washed thoroughly with cold water, and dried.

-

The crude product is purified by recrystallization from ethanol to yield pure this compound.

Characterization: The structure of the synthesized compound should be confirmed using spectroscopic methods such as FT-IR, ¹H-NMR, ¹³C-NMR, and mass spectrometry.

In Vitro Anticancer Activity Assay (MTT Assay)

This is a general protocol for assessing the cytotoxic effects of the synthesized analogs against cancer cell lines.

Materials:

-

Synthesized this compound analogs

-

Human cancer cell lines (e.g., MCF-7, A549)

-

DMEM or RPMI-1640 medium

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT)

-

Dimethyl sulfoxide (DMSO)

-

96-well plates

Procedure:

-

Cancer cells are seeded in 96-well plates at a density of 5 x 10³ cells/well and incubated for 24 hours.

-

The synthesized compounds are dissolved in DMSO to prepare stock solutions and then diluted with the culture medium to various concentrations.

-

The cells are treated with the different concentrations of the compounds and incubated for 48 hours.

-

After the incubation period, the medium is removed, and MTT solution (0.5 mg/mL in PBS) is added to each well and incubated for 4 hours.

-

The MTT solution is then removed, and DMSO is added to dissolve the formazan crystals.

-

The absorbance is measured at 570 nm using a microplate reader.

-

The percentage of cell viability is calculated, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined.

Biological Activity and Data Presentation

While specific quantitative data for this compound is still emerging, the biological activities of closely related analogs have been reported. The following table summarizes representative data for various 5-substituted-2-amino-1,3,4-thiadiazole derivatives to provide a comparative context for their potential efficacy.

| Compound ID | 5-Substituent | Biological Activity | Target/Cell Line | IC50 / MIC (µM) | Reference |

| Analog A | 4-Fluorophenyl | Antibacterial | S. aureus | 20-28 (MIC) | [1] |

| Analog B | 4-Chlorophenyl | Antibacterial | B. subtilis | 20-28 (MIC) | [1] |

| Analog C | 2,4-Dihydroxyphenyl | Anticancer | A549 | Not specified | [7] |

| Analog D | 2-(Benzenesulfonylmethyl)phenyl | Anticancer | LoVo | 2.44 (IC50) | [8] |

| Analog E | 2-(Benzenesulfonylmethyl)phenyl | Anticancer | MCF-7 | 23.29 (IC50) | [8] |

Proposed Mechanism of Action and Signaling Pathway

The anticancer activity of 2-amino-1,3,4-thiadiazole derivatives is often attributed to their ability to interfere with key cellular signaling pathways that regulate cell proliferation, survival, and apoptosis.[9] One of the frequently implicated pathways is the PI3K/Akt/mTOR pathway, which is often dysregulated in various cancers. Inhibition of this pathway can lead to a decrease in cell growth and the induction of programmed cell death.

Conclusion

The this compound scaffold represents a promising area for the discovery of new therapeutic agents. The synthetic routes are well-established and amenable to the generation of diverse analog libraries. The preliminary data from related compounds suggest potential applications in oncology and infectious diseases. Further research, including the synthesis of a broader range of analogs and comprehensive biological evaluation, is warranted to fully elucidate the therapeutic potential of this chemical class. This technical guide provides the foundational information necessary for researchers to embark on this exciting area of drug discovery.

References

- 1. 2-Amino-1,3,4-thiadiazole as a potential scaffold for promising antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. chemmethod.com [chemmethod.com]

- 3. researchgate.net [researchgate.net]

- 4. Buy 5-(Cyclohexylmethyl)-1,3,4-thiadiazol-2-amine | 118314-08-2 [smolecule.com]

- 5. Bot Verification [rasayanjournal.co.in]

- 6. iasj.rdd.edu.iq [iasj.rdd.edu.iq]

- 7. 5-(Thiophen-2-yl)-1,3,4-thiadiazole derivatives: synthesis, molecular docking and in vitro cytotoxicity evaluation as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. bepls.com [bepls.com]

Preliminary In Vitro Evaluation of 5-Cyclohexyl-1,3,4-thiadiazol-2-amine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

December 2025

Abstract

This technical guide provides a comprehensive overview of the preliminary in vitro evaluation of 5-Cyclohexyl-1,3,4-thiadiazol-2-amine, a heterocyclic compound belonging to the promising 1,3,4-thiadiazole class of molecules. While specific experimental data for this exact compound is limited in publicly available literature, this document extrapolates its potential biological activities by examining structurally similar 5-alkyl and 5-cycloalkyl-1,3,4-thiadiazol-2-amine derivatives. This guide details the general synthesis, experimental protocols for assessing anticancer, antimicrobial, and anti-inflammatory properties, and presents representative data from analogous compounds to provide a foundational understanding for future research and drug development endeavors.

Introduction

The 1,3,4-thiadiazole scaffold is a cornerstone in medicinal chemistry, recognized for its presence in a variety of biologically active compounds.[1] The unique electronic and structural characteristics of this five-membered heterocyclic ring, containing two nitrogen atoms and a sulfur atom, contribute to its ability to interact with a wide array of biological targets.[2] Derivatives of 2-amino-1,3,4-thiadiazole are of particular interest, demonstrating a broad spectrum of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[3][4][5]

The substituent at the 5-position of the thiadiazole ring is a key determinant of the molecule's biological profile. The introduction of a cyclohexyl group, a bulky and lipophilic moiety, is anticipated to influence the compound's interaction with target enzymes and receptors, potentially enhancing its therapeutic efficacy and selectivity. This guide outlines the standard methodologies for the preliminary in vitro assessment of this compound and presents a logical framework for its initial evaluation as a potential therapeutic agent.

Synthesis

A general and widely applicable method for the synthesis of 5-substituted-1,3,4-thiadiazol-2-amines involves the cyclization of a thiosemicarbazide with a corresponding carboxylic acid or its derivative. For the synthesis of this compound, cyclohexanecarboxylic acid would be the starting material.

General Synthetic Protocol

The synthesis typically proceeds via the formation of an acylthiosemicarbazide intermediate, followed by acid-catalyzed cyclodehydration.

Step 1: Formation of N-cyclohexanoylthiosemicarbazide

Cyclohexanecarboxylic acid is reacted with a dehydrating agent, such as thionyl chloride or phosphorus oxychloride, to form the corresponding acyl chloride. This is then reacted with thiosemicarbazide in a suitable solvent (e.g., pyridine, dioxane) to yield the N-cyclohexanoylthiosemicarbazide intermediate.

Step 2: Cyclization to this compound

The acylthiosemicarbazide intermediate is then treated with a strong acid, such as concentrated sulfuric acid or phosphoric acid, and heated. This induces cyclodehydration, resulting in the formation of the this compound. The product is then isolated and purified by recrystallization.

In Vitro Biological Evaluation: Experimental Protocols

This section details the standard in vitro assays to preliminarily assess the anticancer, antimicrobial, and anti-inflammatory activities of this compound.

Anticancer Activity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and proliferation. It is a standard preliminary screening tool for potential anticancer agents.

Experimental Protocol:

-

Cell Seeding: Cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) are seeded in a 96-well plate at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for cell attachment.

-

Compound Treatment: The test compound, this compound, is dissolved in a suitable solvent (e.g., DMSO) and serially diluted to various concentrations. The cells are then treated with these concentrations and incubated for 48-72 hours.

-

MTT Addition: After the incubation period, the culture medium is removed, and a fresh medium containing MTT solution (0.5 mg/mL) is added to each well. The plate is then incubated for 2-4 hours at 37°C.

-

Formazan Solubilization: The MTT-containing medium is removed, and a solubilizing agent (e.g., DMSO, isopropanol) is added to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance of the formazan solution is measured using a microplate reader at a wavelength of 570 nm.

-

Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined by plotting the percentage of cell viability against the compound concentration.

References

- 1. Synthesis of 5-arylidine amino-1,3,4-thiadiazol-2-[(N-substituted benzyol)]sulphonamides endowed with potent antioxidants and anticancer activity induces growth inhibition in HEK293, BT474 and NCI-H226 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. nbinno.com [nbinno.com]

- 3. benchchem.com [benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. benchchem.com [benchchem.com]

Technical Guide: 5-Cyclohexyl-1,3,4-thiadiazol-2-amine (CAS 56882-77-0)

Abstract: This technical guide provides a comprehensive overview of the chemical properties, structure, and potential biological activities of 5-cyclohexyl-1,3,4-thiadiazol-2-amine, registered under CAS number 56882-77-0. This document is intended for researchers, scientists, and drug development professionals. It includes a summary of physicochemical properties, a representative synthesis protocol, and an overview of the known biological activities and mechanisms of action for the broader class of 2-amino-1,3,4-thiadiazole derivatives.

Clarification: Initial analysis revealed a discrepancy in the user-provided topic. The CAS number 56882-77-0 correctly corresponds to This compound . No public data or CAS registry was found for the compound named "5-(4-chlorobutyl)-1-cyclohexyl-2,4,6(1H,3H,5H)-pyrimidinetrione." This guide will focus exclusively on the compound officially associated with the provided CAS number.

Core Properties and Structure

This compound is a heterocyclic organic compound featuring a five-membered thiadiazole ring substituted with a cyclohexyl group at the 5-position and an amine group at the 2-position. The 1,3,4-thiadiazole scaffold is a recognized pharmacophore present in numerous biologically active molecules.

Chemical Structure

IUPAC Name: this compound

Molecular Structure:

(A 2D chemical structure diagram would be placed here in a formal whitepaper)

Structural Identifiers:

-

SMILES: NC1=NN=C(S1)C2CCCCC2

-

InChI: 1S/C8H13N3S/c9-8-11-10-7(12-8)6-4-2-1-3-5-6/h6H,1-5H2,(H2,9,11)

-

InChI Key: BLBDGPFJLDEFFL-UHFFFAOYSA-N

Physicochemical Data

The following table summarizes the key physicochemical properties of this compound.

| Property | Value | Source(s) |

| CAS Number | 56882-77-0 | [1] |

| Molecular Formula | C₈H₁₃N₃S | [1] |

| Molecular Weight | 183.27 g/mol | [1] |

| Physical Form | Solid, Powder or crystals | [1][2] |

| Purity | Typically ≥98% (commercial sources) | [2] |

| Storage Temperature | 2-8°C, inert atmosphere, dark place | [2] |

Experimental Protocols

Detailed experimental protocols for the synthesis and analysis of this specific compound are not widely published in peer-reviewed literature. However, based on established methods for analogous 2-amino-5-substituted-1,3,4-thiadiazoles, a representative protocol can be outlined.

Representative Synthesis Protocol

The most common method for synthesizing 2-amino-5-substituted-1,3,4-thiadiazoles is the cyclization of an acylthiosemicarbazide. This can be achieved using a dehydrating agent such as concentrated sulfuric acid or phosphorus oxychloride.[3] A general, adaptable method is provided below.

Reaction: Cyclohexanecarbonyl chloride + Thiosemicarbazide → 1-(Cyclohexanecarbonyl)thiosemicarbazide → this compound

Step 1: Synthesis of 1-(Cyclohexanecarbonyl)thiosemicarbazide

-

Dissolve thiosemicarbazide (1 equivalent) in a suitable solvent such as methanol by heating.

-

Cool the solution and add cyclohexanecarbonyl chloride (1 equivalent) dropwise while stirring.

-

Reflux the reaction mixture for 8-10 hours.

-

Pour the resulting solution into an ice-water mixture.

-

Collect the precipitated solid by filtration, wash with cold water, and dry. Recrystallize from a suitable solvent like ethanol to obtain the intermediate.

Step 2: Cyclodehydration to form this compound

-

Add the 1-(cyclohexanecarbonyl)thiosemicarbazide intermediate (1 equivalent) portion-wise to a stirred, cold (0-5°C) flask containing concentrated sulfuric acid (e.g., 5-10 equivalents).

-

After the addition is complete, allow the mixture to stir at room temperature for 12-24 hours.

-

Carefully pour the reaction mixture onto crushed ice.

-

Neutralize the solution with a base (e.g., concentrated ammonia solution or NaOH) to a pH of 8-9.

-

Collect the resulting precipitate by filtration, wash thoroughly with water, and dry.

-

Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol/water mixture) to yield the final compound.

Analytical Characterization (General Methods)

-

Thin Layer Chromatography (TLC): Purity and reaction progress can be monitored using silica gel plates with a mobile phase such as a mixture of benzene and acetone. Visualization is typically achieved using iodine vapor.[3]

-

High-Performance Liquid Chromatography (HPLC): A reverse-phase HPLC method can be used for purity analysis. A C18 column with a mobile phase consisting of acetonitrile and water with an acid modifier (e.g., formic or phosphoric acid) is a common starting point.[4]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra in a solvent like DMSO-d₆ would be used to confirm the chemical structure. Expected ¹H NMR signals would include peaks for the cyclohexyl protons and a broad singlet for the amine protons.

-

Mass Spectrometry (MS): Mass spectrometry would be used to confirm the molecular weight of the compound.

Biological Activity and Signaling Pathways

While specific biological data for this compound is limited, the 2-amino-1,3,4-thiadiazole scaffold is a cornerstone in medicinal chemistry, known for a wide array of pharmacological activities.[5]

Overview of Activities

Derivatives of 2-amino-1,3,4-thiadiazole have demonstrated significant potential in several therapeutic areas:

-

Anticancer Activity: Numerous derivatives have shown cytotoxicity against various cancer cell lines, including breast (MCF-7), liver (HepG2), and lung (A-549) cancer.[6][7] The anticancer effect is often enhanced by the presence of an aromatic or lipophilic group at the 5-position.[6]

-

Antimicrobial Activity: This class of compounds exhibits broad-spectrum antibacterial activity against both Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria, as well as antifungal activity against species like Candida albicans and Aspergillus niger.[2][8]

-

Antiviral Activity: The thiadiazole ring can act as a bioisostere of pyrimidine, a key component of nucleosides, imparting antiviral properties.[[“]] Derivatives have been investigated for activity against viruses such as HIV.[[“]]

-

Enzyme Inhibition: A key mechanism of action for some 2-amino-1,3,4-thiadiazole derivatives is the inhibition of critical enzymes.

Potential Mechanism of Action: IMPDH Inhibition

A primary molecular target identified for some anticancer and antiviral 2-amino-1,3,4-thiadiazole derivatives is Inosine Monophosphate Dehydrogenase (IMPDH) . IMPDH is a rate-limiting enzyme in the de novo biosynthesis of guanine nucleotides (GMP, GDP, GTP), which are essential for DNA and RNA synthesis. Inhibition of IMPDH leads to the depletion of the guanine nucleotide pool, thereby arresting cell proliferation and viral replication.

The active form of the drug is often a metabolite, such as a mononucleotide derivative, which acts as a competitive inhibitor of IMP, the natural substrate for IMPDH.

Conclusion

This compound (CAS 56882-77-0) belongs to a class of heterocyclic compounds with significant, well-documented therapeutic potential. While specific biological and mechanistic data for this particular analog are scarce in public literature, the broader family of 2-amino-1,3,4-thiadiazoles are potent antimicrobial and anticancer agents, often acting through mechanisms such as the inhibition of IMPDH. The information and representative protocols provided in this guide serve as a valuable resource for researchers interested in exploring the synthetic chemistry and pharmacological profile of this and related compounds. Further investigation is warranted to elucidate the specific biological targets and therapeutic efficacy of this particular molecule.

References

- 1. researchgate.net [researchgate.net]

- 2. New 5-Aryl-1,3,4-Thiadiazole-Based Anticancer Agents: Design, Synthesis, In Vitro Biological Evaluation and In Vivo Radioactive Tracing Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Bot Verification [rasayanjournal.co.in]

- 4. dovepress.com [dovepress.com]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. asianpubs.org [asianpubs.org]

- 8. CN103936692A - Method for preparing 2-amino-5-aryl-1,3,4-thiadiazole - Google Patents [patents.google.com]

- 9. consensus.app [consensus.app]

Potential Therapeutic Targets of 5-Cyclohexyl-1,3,4-thiadiazol-2-amine: An In-depth Technical Guide

Disclaimer: Scientific literature available as of December 2025 does not contain specific experimental data on the biological activities or therapeutic targets of 5-Cyclohexyl-1,3,4-thiadiazol-2-amine. This guide is therefore based on the extensive research conducted on the broader class of 5-substituted-1,3,4-thiadiazol-2-amine derivatives. The 1,3,4-thiadiazole scaffold is a recognized pharmacophore, and its derivatives have consistently demonstrated a range of biological activities. The cyclohexyl moiety at the 5-position is expected to modulate the potency and selectivity of the compound due to its lipophilic nature.

This document provides a comprehensive overview of the potential therapeutic targets and mechanisms of action for researchers, scientists, and drug development professionals interested in this compound and related compounds.

Introduction to the 1,3,4-Thiadiazole Scaffold

The 1,3,4-thiadiazole ring is a five-membered aromatic heterocycle containing one sulfur and two nitrogen atoms. This scaffold is a bioisostere of pyrimidine and is present in several clinically used drugs.[1] Derivatives of 1,3,4-thiadiazole are known to exhibit a wide spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and enzyme inhibitory properties.[2][3] The biological activity is often attributed to the =N-C-S- moiety and the overall electronic and steric properties of the molecule, which can be fine-tuned by substitutions at the 2- and 5-positions.[4]

Potential Therapeutic Areas and Targets

Based on the activities of structurally related compounds, this compound is a promising candidate for investigation in the following therapeutic areas:

-

Oncology: This is the most extensively studied area for 1,3,4-thiadiazole derivatives.

-

Infectious Diseases: Antimicrobial and antitubercular activities have been reported.[5]

-

Inflammatory Diseases: Some derivatives have shown anti-inflammatory effects.

Anticancer Activity

The 1,3,4-thiadiazole nucleus is a common feature in many compounds with potent anticancer activity. The proposed mechanisms of action are diverse and often involve the inhibition of key enzymes and signaling pathways crucial for cancer cell proliferation and survival.

Potential Molecular Targets in Oncology:

-

Protein Kinases: Many 1,3,4-thiadiazole derivatives have been identified as inhibitors of various protein kinases, which are critical regulators of cell signaling pathways that are often dysregulated in cancer.[2]

-

Tubulin Polymerization: Some derivatives act as microtubule-destabilizing agents, leading to cell cycle arrest and apoptosis.[2]

-

DNA-Interacting Enzymes: Inhibition of enzymes involved in DNA replication and repair, such as DNA polymerases and helicases, has been observed.[2]

-

Apoptosis Induction: A common mechanism of action is the induction of programmed cell death (apoptosis) in cancer cells.[2][6]

Quantitative Data on 5-Substituted-1,3,4-Thiadiazol-2-amine Derivatives

The following table summarizes the in vitro cytotoxic activity of various 5-substituted-1,3,4-thiadiazol-2-amine derivatives against different cancer cell lines. This data provides a reference for the potential potency of this compound.

| Compound | 5-Substituent | Cancer Cell Line | IC50 (µM) | Reference |

| Derivative 1 | 3-Methoxyphenyl | MCF-7 (Breast) | 49.6 | [6] |

| MDA-MB-231 (Breast) | 53.4 | [6] | ||

| Derivative 2 | 4-Chlorophenyl | MCF-7 (Breast) | 2.32 - 8.35 | [7] |

| HepG2 (Liver) | 2.32 - 8.35 | [7] | ||

| Derivative 3 | Thiophen-2-yl | HepG-2 (Liver) | 4.37 ± 0.7 | [8] |

| A-549 (Lung) | 8.03 ± 0.5 | [8] | ||

| Derivative 4 | 2-(Benzenesulfonylmethyl)phenyl | LoVo (Colon) | 2.44 | [9] |

| MCF-7 (Breast) | 23.29 | [9] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to evaluate the anticancer potential of 1,3,4-thiadiazole derivatives.

MTT Assay for Cell Viability

The MTT assay is a colorimetric method used to assess cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.[4][10]

Principle: Metabolically active cells reduce the yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide or MTT) to purple formazan crystals via NAD(P)H-dependent oxidoreductase enzymes.[10] The amount of formazan produced is proportional to the number of viable cells.

Protocol for Adherent Cells: [4]

-

Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., this compound) and a vehicle control (e.g., DMSO) for a specified period (e.g., 48 or 72 hours).

-

MTT Addition: After the incubation period, remove the medium and add 100 µL of fresh medium and 20 µL of MTT solution (5 mg/mL in PBS) to each well.

-

Incubation: Incubate the plate for 2-4 hours at 37°C in a CO2 incubator, allowing for the formation of formazan crystals.

-

Solubilization: Carefully remove the MTT solution and add 150 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Shake the plate for 15 minutes on an orbital shaker to ensure complete dissolution. Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC50 value (the concentration of the compound that inhibits cell growth by 50%) can be determined by plotting the percentage of viability against the logarithm of the compound concentration.

Cell Cycle Analysis by Flow Cytometry

This protocol is used to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) following treatment with a test compound.[1]

Principle: Propidium iodide (PI) is a fluorescent intercalating agent that stains DNA. The amount of PI fluorescence is directly proportional to the amount of DNA in a cell. By analyzing the fluorescence intensity of a population of cells using flow cytometry, one can distinguish between cells in different phases of the cell cycle.

-

Cell Treatment: Seed cells in 6-well plates and treat with the test compound at various concentrations for a specified time.

-

Cell Harvesting: Harvest the cells by trypsinization and wash with ice-cold PBS.

-

Fixation: Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing gently. Incubate at -20°C for at least 2 hours.

-

Staining: Centrifuge the fixed cells and wash with PBS. Resuspend the cell pellet in a staining solution containing propidium iodide (50 µg/mL) and RNase A (100 µg/mL) in PBS.

-

Incubation: Incubate the cells in the dark at room temperature for 30 minutes.

-

Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Excite the PI at 488 nm and measure the emission at ~617 nm.

-

Data Analysis: Analyze the DNA content histograms using cell cycle analysis software (e.g., ModFit LT, FlowJo) to determine the percentage of cells in each phase of the cell cycle.

Apoptosis Assay by Annexin V-FITC and Propidium Iodide Staining

This assay is used to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.[5]

Principle: In early apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorochrome like FITC to label early apoptotic cells. Propidium iodide (PI) is a membrane-impermeable DNA dye that can only enter cells with compromised membranes, thus staining late apoptotic and necrotic cells.

-

Cell Treatment: Treat cells with the test compound as described for the cell cycle analysis.

-

Cell Harvesting: Collect both adherent and floating cells. Wash the cells with cold PBS.

-

Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and propidium iodide to the cell suspension.

-

Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

-

Flow Cytometry Analysis: Analyze the stained cells by flow cytometry within one hour. Use dual-channel detection for FITC (green fluorescence) and PI (red fluorescence).

-

Data Analysis:

-

Viable cells: Annexin V-FITC negative and PI negative.

-

Early apoptotic cells: Annexin V-FITC positive and PI negative.

-

Late apoptotic/necrotic cells: Annexin V-FITC positive and PI positive.

-

Necrotic cells: Annexin V-FITC negative and PI positive.

-

Visualizations of Signaling Pathways and Workflows

General Experimental Workflow for Anticancer Screening

Caption: General workflow for the preclinical evaluation of a novel anticancer compound.

Hypothesized Kinase Inhibition Signaling Pathway

Caption: Hypothesized inhibition of a kinase signaling pathway by the test compound.

Apoptosis Induction Pathway

Caption: Simplified intrinsic apoptosis pathway potentially induced by the compound.

Conclusion

While direct experimental evidence for this compound is currently lacking, the extensive body of research on the 1,3,4-thiadiazole scaffold strongly suggests its potential as a source of novel therapeutic agents, particularly in the field of oncology. The provided data and protocols offer a solid foundation for initiating research into the biological activities and therapeutic targets of this specific compound. Further investigation is warranted to elucidate its precise mechanism of action and to evaluate its efficacy and safety in preclinical models.

References

- 1. wp.uthscsa.edu [wp.uthscsa.edu]

- 2. bepls.com [bepls.com]

- 3. flowcytometry.utoronto.ca [flowcytometry.utoronto.ca]

- 4. MTT assay overview | Abcam [abcam.com]

- 5. creative-diagnostics.com [creative-diagnostics.com]

- 6. New 1,3,4-Thiadiazole Derivatives with Anticancer Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. 5-(Thiophen-2-yl)-1,3,4-thiadiazole derivatives: synthesis, molecular docking and in vitro cytotoxicity evaluation as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]

- 11. assets.fishersci.com [assets.fishersci.com]

The Structure-Activity Relationship of Thiadiazole Derivatives: A Technical Guide for Drug Development Professionals